N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
Description
Crystallographic Techniques
X-ray crystallography is the primary method for determining atomic-level structural details. For this compound, crystallographic studies would involve:
- Crystal preparation : Growth of high-quality single crystals, often via slow evaporation or vapor diffusion.
- Data collection : Measurement of diffraction patterns using monochromatic X-rays.
- Structure refinement : Computational reconstruction of electron density maps to locate atomic positions.
While no direct crystallographic data for this compound is available in the provided sources, analogous studies on dihydro-pyridine derivatives suggest that the 1,4-dihydro-2-pyridinamine core adopts a partially saturated, non-aromatic conformation. The morpholino group at position 6 likely adopts a chair conformation due to its six-membered ring structure.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about functional groups. Key peaks for this compound include:
Example spectrum features :
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is unavailable, analogous pyridinamine derivatives exhibit:
- ¹H NMR :
- NH proton : Broad singlet at δ 8–10 ppm.
- Methyl groups : Singlets at δ 2.5–3.5 ppm.
- Morpholino protons : Multiplets at δ 3.0–4.0 ppm (–N–CH₂–CH₂–O–CH₂–CH₂–N–).
- ¹³C NMR :
- Nitro-attached carbons : Signals near δ 150–160 ppm.
- Morpholino carbons : Peaks at δ 50–70 ppm (CH₂ groups).
Mass Spectrometry (MS)
The molecular ion peak for this compound is expected at m/z 299.12 (C₁₁H₁₇N₅O₅⁺). Fragmentation patterns would highlight:
- Loss of NO₂ : Peaks at m/z 269.12 (M–NO₂) and m/z 239.12 (M–2NO₂).
- Cleavage of morpholino group : Fragments corresponding to the pyridinamine core.
High-resolution MS verification :
| Observed Mass (m/z) | Calculated Mass (m/z) | Δ (ppm) |
|---|---|---|
| 299.122969 | 299.122969 | 0 |
Properties
IUPAC Name |
N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXQQGFZWIOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine involves several steps. The synthetic routes typically include nitration, reduction, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine can be compared with other similar compounds, such as:
- N-methyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
- 1,6-dimethyl-3,5-dinitro-1,4-dihydro-2-pyridinamine
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Biological Activity
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS Number: 338777-82-5) is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H17N5O5
- Molecular Weight : 299.287 g/mol
- IUPAC Name : N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine
The compound features a pyridine ring substituted with nitro groups and a morpholine moiety, which contribute to its unique chemical reactivity and biological interactions.
The synthesis of this compound typically involves nitration, reduction, and substitution reactions. These reactions are sensitive to conditions such as temperature and the presence of catalysts, which influence the yield and purity of the final product.
The proposed mechanism of action involves the compound interacting with specific molecular targets within biological pathways. It is hypothesized that it may bind to enzymes or receptors, leading to modulation of cellular processes. However, detailed studies are necessary to elucidate these interactions fully.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Potential
- Preliminary studies suggest that this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-468) in cytotoxicity assays .
2. Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. For instance, it may act as an inhibitor of the colony stimulating factor 1 receptor (CSF1R), which is a validated target for anticancer drug discovery .
3. Cellular Interactions
- Mechanistic studies have indicated that this compound could affect macrophage behavior in tumor microenvironments by blocking their infiltration and reducing protumorigenic influences .
Case Studies and Experimental Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
